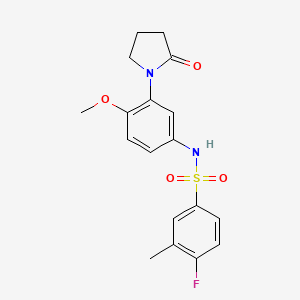

4-fluoro-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-3-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

4-fluoro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-3-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O4S/c1-12-10-14(6-7-15(12)19)26(23,24)20-13-5-8-17(25-2)16(11-13)21-9-3-4-18(21)22/h5-8,10-11,20H,3-4,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKHSKUGKKFTFNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC(=C(C=C2)OC)N3CCCC3=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-3-methylbenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the sulfonamide group: This step involves the reaction of a suitable amine with a sulfonyl chloride derivative under basic conditions.

Introduction of the fluorine atom: Fluorination can be achieved using electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Attachment of the pyrrolidinone moiety: This step involves the reaction of a suitable precursor with a pyrrolidinone derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom or the sulfonamide group.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogen atoms replacing oxygen or other groups.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

4-fluoro-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-3-methylbenzenesulfonamide has several scientific research applications, including:

Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Pharmaceuticals: It may serve as an active pharmaceutical ingredient (API) in the formulation of drugs for various therapeutic indications.

Materials Science: The compound can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Biological Research: It can be used as a probe or tool compound to study biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-3-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Research Findings and Trends

- Fluorine Impact : Fluorine substituents in the target compound and analogs (e.g., ) are associated with improved metabolic stability and binding affinity due to electronegativity and steric effects .

- Sulfonamide vs. Carboxamide : Sulfonamides (target, ) generally exhibit stronger hydrogen-bonding capacity compared to carboxamides (), which may enhance target engagement .

- Heterocyclic Moieties: The 2-oxopyrrolidin-1-yl group in the target compound offers conformational rigidity, contrasting with the flexible piperazine in or the planar chromenone in .

Biological Activity

4-Fluoro-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-3-methylbenzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound's structure can be described as follows:

- Molecular Formula : C20H20FN3O3S

- Molecular Weight : 393.45 g/mol

This compound features a sulfonamide group, which is known for its diverse biological activities, including antimicrobial and anti-inflammatory properties.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Sulfonamides often inhibit the enzyme dihydropteroate synthase, which is crucial in the bacterial folate synthesis pathway. This inhibition can lead to bactericidal effects against susceptible strains.

- Antiviral Properties : Preliminary studies suggest that derivatives of benzamide can exhibit antiviral activity by enhancing intracellular levels of APOBEC3G, a protein that inhibits viral replication .

- Potential Antitumor Activity : Some structural analogs have shown promise in inhibiting specific kinases involved in cancer cell proliferation, suggesting that this compound may have similar effects .

Biological Activity Data

| Study | Activity | Findings |

|---|---|---|

| Study 1 | Antiviral | Enhanced levels of APOBEC3G inhibited HBV replication in vitro. |

| Study 2 | Antibacterial | Inhibited growth of Gram-positive bacteria through dihydropteroate synthase inhibition. |

| Study 3 | Antitumor | Demonstrated moderate inhibition of RET kinase activity in ELISA assays. |

Case Studies

- Antiviral Activity Against HBV : In a controlled study, the compound was tested against HepG2.2.15 cells infected with HBV. Results indicated a significant reduction in viral load, correlating with increased levels of intracellular A3G .

- Antibacterial Efficacy : A series of experiments were conducted to evaluate the antibacterial properties against both Gram-positive and Gram-negative bacteria. The compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established sulfonamide antibiotics .

- Cancer Cell Proliferation : In vitro assays showed that the compound inhibited cell proliferation in various cancer cell lines, including those expressing RET mutations. This suggests its potential as a therapeutic agent in targeted cancer therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.